3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the sulfonyl group: The 4-chlorobenzenesulfonyl group can be introduced via sulfonylation reactions using reagents like 4-chlorobenzenesulfonyl chloride.
Fluorination and methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have potential as a probe for studying biological processes due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with cellular processes by altering enzyme activity or receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzenesulfonyl fluoride
- (2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile
- 3-Amino-4-chlorobenzenesulfonyl fluoride
Uniqueness
Compared to similar compounds, 3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-7-(diethylamino)-6-fluoro-1-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O3S/c1-4-24(5-2)18-11-17-15(10-16(18)22)20(25)19(12-23(17)3)28(26,27)14-8-6-13(21)7-9-14/h6-12H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBVHRZPERPTIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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